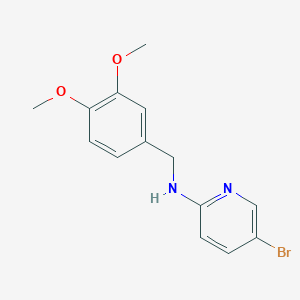
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine is an organic compound with the molecular formula C14H15BrN2O2. It is an intermediate in drug discovery and has been studied for its potential pharmacological activities, including anti-tumor, anti-ulcer, anti-viral, and anti-microbial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine typically involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor, anti-ulcer, anti-viral, and anti-microbial properties
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative with potential biological activities.
5-Bromo-3,4-dihydroxybenzaldehyde: A bromophenol compound with anti-inflammatory and anti-diabetic properties.
Uniqueness
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a brominated pyridine ring and a dimethoxybenzyl group contributes to its potential therapeutic applications and differentiates it from other similar compounds .
Propriétés
Formule moléculaire |
C14H15BrN2O2 |
|---|---|
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C14H15BrN2O2/c1-18-12-5-3-10(7-13(12)19-2)8-16-14-6-4-11(15)9-17-14/h3-7,9H,8H2,1-2H3,(H,16,17) |
Clé InChI |
BXJJEZHHJYKLGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2=NC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



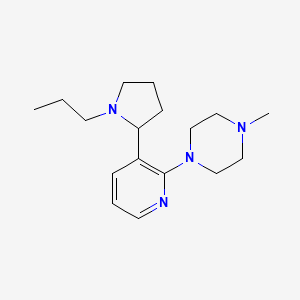
![3-[5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11814389.png)
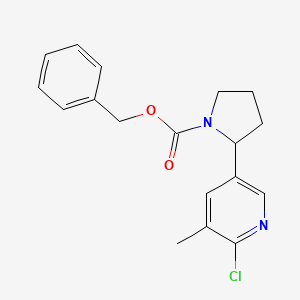
![2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11814400.png)

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)

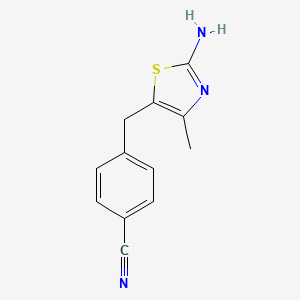


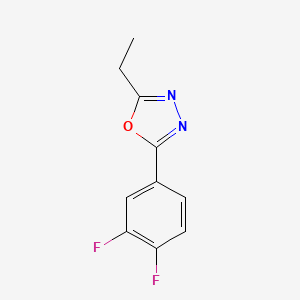
![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)

